molecular formula C10H20N2O4 B556989 H-Orn(Boc)-OH CAS No. 13650-49-2

H-Orn(Boc)-OH

Cat. No. B556989
CAS RN: 13650-49-2
M. Wt: 232.28 g/mol
InChI Key: GLZZMUULAVZVTA-UHFFFAOYSA-N
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Description

“H-Orn(Boc)-OH” is a chemical compound that is often used in organic synthesis . The “Boc” in its name stands for tert-butyloxycarbonyl, which is a protecting group used in peptide synthesis . This compound is also known as (2S)-2-amino-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid .


Synthesis Analysis

The synthesis of Boc-protected amines and amino acids, such as “this compound”, is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .


Molecular Structure Analysis

The molecular formula of “this compound” is C10H20N2O4, and it has a molecular weight of 232.277 . The exact mass is 232.142303 . The compound has a density of 1.135g/cm3 .


Chemical Reactions Analysis

The Boc group in “this compound” is stable towards most nucleophiles and bases . A green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols has been reported .


Physical And Chemical Properties Analysis

“this compound” has a boiling point of 401.5±40.0 °C at 760 mmHg . The flash point is 196.6±27.3 °C . The compound has a vapour pressure of 0.0±2.0 mmHg at 25°C , and an index of refraction of 1.486 .

Scientific Research Applications

  • Peptide Synthesis : H-Orn(Boc)-OH is used in the stereospecific synthesis of specific piperidineacetic acid derivatives, which are important for conformational constraints in peptides (Gomez-Monterrey et al., 1993).

  • Cancer Research : A compound of triphenyltin(IV) with N-tert-butoxycarbonyl-L-ornithine shows significant potential in cancer treatment. It has been observed to induce cancer cell death through p53-dependent activation of the mitochondrial pathway of apoptosis (Girasolo et al., 2017).

  • Material Science : this compound is involved in the self-assembly of specific peptide motifs, like diphenylalanine, which has applications in biomaterial chemistry, sensors, and bioelectronics (Datta et al., 2018).

  • Cyclization Studies : The compound is used in cyclization studies with tetra- and pentapeptide sequences, influencing the yield and purity of these model peptides (Schmidt & Neubert, 2009).

  • Solid-Phase Peptide Synthesis : In the field of solid-phase peptide synthesis, this compound is utilized for safe handling and preparation techniques, particularly in relation to anhydrous hydrogen fluoride cleavage (Muttenthaler et al., 2015).

  • Synthesis under Microwave Irradiation : this compound is synthesized under microwave irradiation, showcasing a method that is environmentally friendly and convenient, with better yield and purity (Ling, 2011).

Mechanism of Action

Target of Action

H-Orn(Boc)-OH, also known as Boc-protected ornithine, is primarily used in the field of peptide synthesis. The primary target of this compound is the amino group of ornithine, a crucial amino acid involved in the urea cycle .

Mode of Action

The Boc group in this compound serves as a protecting group for the amino group of ornithine during peptide synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This protection allows for selective reactions to occur at other sites on the ornithine molecule without interference from the amino group.

Biochemical Pathways

The primary biochemical pathway involving this compound is peptide synthesis. In this process, the Boc group protects the amino group of ornithine, allowing for the formation of peptide bonds at other sites. Once the desired peptide sequence has been achieved, the Boc group can be removed, often using strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Action Environment

The action of this compound is highly dependent on the environment in which it is used. In a laboratory setting, factors such as pH, temperature, and the presence of other reactants can all influence the efficacy of this compound in peptide synthesis. For example, the addition of the Boc group typically occurs under basic conditions . Furthermore, the stability of this compound can be influenced by factors such as temperature and pH, with cooler temperatures and neutral to slightly basic pH typically being optimal for stability.

Safety and Hazards

“H-Orn(Boc)-OH” can be harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

Biochemical Analysis

Biochemical Properties

H-Orn(Boc)-OH plays a crucial role in biochemical reactions, particularly in peptide synthesis. The Boc group protects the amine group of ornithine during the synthesis process, preventing it from reacting with other compounds in the mixture . This allows for the controlled formation of peptide bonds, leading to the desired peptide sequence .

Cellular Effects

The effects of this compound on cells are primarily related to its role in peptide synthesis. By protecting the amine group of ornithine, it allows for the precise assembly of peptides, which are fundamental components of proteins. Proteins, in turn, are essential for various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves the protection and deprotection of the amine group of ornithine. The Boc group is added to the amine group under aqueous conditions, protecting it from unwanted reactions. When the protection is no longer needed, the Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time, particularly in relation to its stability and degradation. The Boc group is stable under a variety of conditions, making this compound suitable for long-term storage. The Boc group can be removed when exposed to strong acids, leading to the degradation of this compound into ornithine and tert-butyl cation .

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis. The Boc group protects the amine group of ornithine, allowing it to participate in peptide bond formation without reacting with other compounds in the mixture .

properties

IUPAC Name

2-amino-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O4/c1-10(2,3)16-9(15)12-6-4-5-7(11)8(13)14/h7H,4-6,11H2,1-3H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZZMUULAVZVTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13650-49-2
Record name NSC164054
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164054
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the most efficient method of synthesizing H-Orn(Boc)-OH presented in the research?

A1: The research highlights a novel synthesis method for this compound utilizing microwave irradiation. [] This method involves first creating L-ornithine copper complexes and then protecting the δ-amino group with tert-butoxycarbonyl (Boc). The copper is then removed using EDTA-2Na, facilitated by microwave irradiation. This method boasts a yield of 86.2% for this compound, proving more efficient than traditional methods. []

Q2: What are the advantages of using microwave irradiation in the synthesis of this compound and other Nδ-protective ornithine compounds?

A2: The research demonstrates that microwave irradiation offers several advantages:

  • Improved Reaction Speed: Microwave irradiation significantly reduces reaction times compared to conventional heating methods. []
  • Increased Yield: The optimized microwave-assisted method resulted in higher yields for this compound (86.2%) and other derivatives. []
  • Environmentally Friendly: This method can be considered greener due to reduced reaction times and potentially less solvent usage. []

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